5-(2-Azidoethyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Overview
Description
Synthesis Analysis
The synthesis of bicyclo[2.2.1]heptane derivatives has been studied theoretically . A sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes .Molecular Structure Analysis
The molecular structure of bicyclo[2.2.1]heptane derivatives has been studied using computational methods . The density, heat of sublimation, and impact sensitivity were estimated by electrostatic potential analysis of the molecular surface .Chemical Reactions Analysis
The chemical reactions of bicyclo[2.2.1]heptane derivatives have been studied theoretically . The number of aza nitrogen atoms and NO2 groups are two important factors for improving heat of formation (HOF), density, and detonation properties .Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclo[2.2.1]heptane derivatives have been analyzed . The density, heat of sublimation, and impact sensitivity were estimated by electrostatic potential analysis of the molecular surface .Scientific Research Applications
5-(2-Azidoethyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a compound that belongs to a class of chemicals with significant implications in scientific research. While specific studies directly focusing on this compound are limited, insights can be drawn from research on structurally related compounds and their applications. These applications span from drug development to understanding molecular interactions and mechanisms.
Analogues and Derivatives in Anticancer Research
Norcantharidin and its analogues, structurally similar to this compound, have shown potential in anticancer activities. Norcantharidin, a demethylated form of cantharidin with a related bicyclic structure, exhibits strong anticancer activity with reduced side effects compared to its parent compound. It acts by inhibiting protein phosphatases, leading to antitumor effects. Structural modifications of norcantharidin have been explored to enhance anticancer efficacy, highlighting the relevance of structural analogues in drug development (Deng & Tang, 2011).
Role in Synthetic Chemistry and Drug Development
The synthetic versatility of bicyclic structures similar to this compound is critical in developing pharmacologically active compounds. For instance, oxazolone and imidazolone derivatives, which may share reactive similarities with our compound of interest, are reported to exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. This underscores the importance of such bicyclic structures in the synthesis of new therapeutic agents (Kushwaha & Kushwaha, 2021).
Catalytic and Chemical Industry Applications
Bicyclic compounds like this compound play a role in the catalytic processes fundamental to the chemical industry. Studies have investigated the catalytic oxidation of cyclohexene, a reaction critical for producing various industrial intermediates. Controlled oxidation reactions are valuable for synthetically accessing a wide range of products, from simple diols to complex cyclic compounds, highlighting the potential utility of bicyclic structures in catalysis and synthesis (Cao et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
5-(2-azidoethyl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c8-10-9-1-2-11-4-7-3-6(11)5-12-7/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLRNDDHLIOQPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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